molecular formula C17H13FN2OS B2454846 3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034596-49-9

3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2454846
CAS No.: 2034596-49-9
M. Wt: 312.36
InChI Key: ZXWBCDJDOOVBQU-UHFFFAOYSA-N
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Description

3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound that features a fluorine atom, a thiophene ring, and a pyridine ring

Properties

IUPAC Name

3-fluoro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c18-15-4-1-3-13(8-15)17(21)20-10-12-7-14(11-19-9-12)16-5-2-6-22-16/h1-9,11H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWBCDJDOOVBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions starting from commercially available precursors.

    Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated pyridine intermediate.

    Amide Bond Formation: The final step involves the formation of the amide bond between the fluorinated pyridine-thiophene intermediate and benzoyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like triethylamine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound can be used as a building block in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide include:

    3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide: This compound has an acetamide group instead of a benzamide group, which may alter its chemical properties and biological activity.

    3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide: The chlorine atom in place of the fluorine atom can affect the compound’s reactivity and interactions with biological targets.

    3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide: The furan ring in place of the thiophene ring can influence the compound’s electronic properties and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridine Intermediate : The pyridine ring is synthesized from commercially available precursors.
  • Thiophene Ring Introduction : This is achieved through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
  • Amide Bond Formation : The final step involves the formation of the amide bond between the fluorinated pyridine-thiophene intermediate and benzoyl chloride under basic conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors by binding to their active sites, blocking their activity. The exact pathways involved depend on the specific biological targets and applications being studied.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has been evaluated against several cancer cell lines, showing potential cytotoxic effects.
Cell LineIC50 Value (µM)Reference
MCF-715.63
U-9370.12–2.78
A5490.35

Case Studies

  • Cytotoxicity Against Cancer Cells : In studies involving MCF-7 and U-937 cell lines, this compound demonstrated significant cytotoxicity, indicating its potential as an anticancer agent .
  • Enzyme Inhibition Studies : The compound has also been used in biochemical assays to study enzyme inhibition, particularly in pathways related to cancer cell growth and survival.

Applications

The unique structural features of this compound make it a candidate for various applications:

  • Medicinal Chemistry : It is being investigated for its potential as a pharmaceutical intermediate in developing anti-inflammatory and anticancer agents.
  • Materials Science : The compound's properties may allow its use in organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Biochemical Research : It serves as a tool in studying receptor binding and enzyme inhibition due to its ability to interact with biological macromolecules.

Comparison with Similar Compounds

Comparative studies highlight the distinct properties of this compound against similar compounds:

Compound NameKey Differences
3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamideAcetamide group instead of benzamide
3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamideChlorine atom affects reactivity
3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamideFuran ring alters electronic properties

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